- Preparation of heterocycles as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

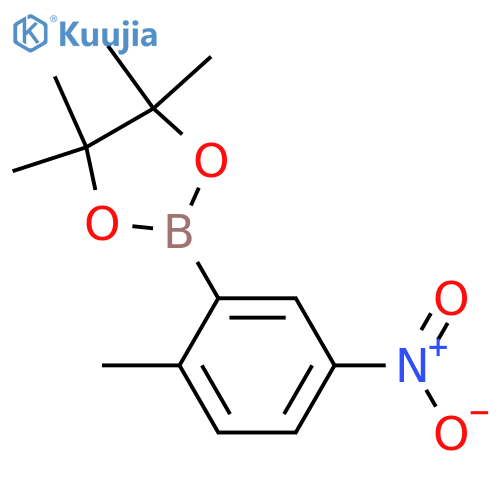

Cas no 957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane)

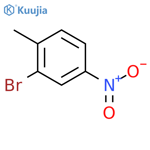

957062-84-9 structure

商品名:4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

CAS番号:957062-84-9

MF:C13H18BNO4

メガワット:263.097323894501

MDL:MFCD09027081

CID:803309

PubChem ID:17750269

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

- 2-Methyl-5-nitrophenylboronic Acid Pinacol Ester

- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-

- 2-METHYL-5-NITROBENZENEBORONIC ACID, PINACOL ESTER

- 2-Methyl-5-nitrophenyl boric acid pinacol ester

- 2-Methyl-5-nitrophenylboronic acid, pinacol ester

- 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-methyl-5-nitrophenylboronate

- PubChem18757

- LYFUUPOOXAXEEP-UHFFFAOYSA-N

- ZXBA000483

- OR3190

- MB06753

- FCH2821

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (ACI)

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)[1,3,2]dioxaborolane

- 2-Methyl-5-nitrophenylboronic acid pinacol ester, AldrichCPR

- SY007279

- 957062-84-9

- DTXSID90590400

- MFCD09027081

- ?2-Methyl-5-nitrophenylboronic Acid Pinacol Ester

- SCHEMBL1897857

- EN300-7384043

- AKOS015950535

- 2-Methyl-5-nitrophenylboronicAcidPinacolEster

- CS-11163

- Z2049929780

-

- MDL: MFCD09027081

- インチ: 1S/C13H18BNO4/c1-9-6-7-10(15(16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

- InChIKey: LYFUUPOOXAXEEP-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=C(B2OC(C)(C)C(C)(C)O2)C(C)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 263.13300

- どういたいしつりょう: 263.133

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.3

じっけんとくせい

- 密度みつど: 1.13

- ふってん: 378.9℃ at 760 mmHg

- フラッシュポイント: 182.9℃

- 屈折率: 1.514

- PSA: 64.28000

- LogP: 2.72560

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane セキュリティ情報

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB213780-250 mg |

2-Methyl-5-nitrophenylboronic acid, pinacol ester; . |

957062-84-9 | 250mg |

€78.90 | 2023-05-06 | ||

| abcr | AB213780-10 g |

2-Methyl-5-nitrophenylboronic acid, pinacol ester; . |

957062-84-9 | 10g |

€336.70 | 2023-05-06 | ||

| Enamine | EN300-7384043-5.0g |

4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95.0% | 5.0g |

$57.0 | 2025-03-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110758-1g |

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 97% | 1g |

¥82.00 | 2024-04-23 | |

| Enamine | EN300-7384043-1.0g |

4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95.0% | 1.0g |

$19.0 | 2025-03-11 | |

| Fluorochem | 212348-1g |

4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95% | 1g |

£78.00 | 2022-03-01 | |

| Chemenu | CM136067-25g |

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95%+ | 25g |

$375 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850684-5g |

2-Methyl-5-nitrophenylboronic Acid Pinacol Ester |

957062-84-9 | ≥97% | 5g |

¥615.60 | 2022-01-11 | |

| Cooke Chemical | A6005512-250mg |

2-Methyl-5-nitrophenylboronic acid, pinacol ester |

957062-84-9 | 98% | 250mg |

RMB 68.00 | 2025-02-21 | |

| Cooke Chemical | A6005512-1G |

2-Methyl-5-nitrophenylboronic acid, pinacol ester |

957062-84-9 | 98% | 1g |

RMB 125.60 | 2025-02-21 |

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3.5 h, reflux

リファレンス

- Preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP), World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C

リファレンス

- Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization, European Journal of Organic Chemistry, 2019, 2019(10), 2050-2055

合成方法 4

はんのうじょうけん

1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile , Water ; 4 h, rt

リファレンス

- Sandmeyer-type reaction to pinacol arylboronates in water phase: a green borylation process, Synlett, 2012, 23(9), 1394-1396

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dichloromethane , 1,4-Dioxane ; 6 h, 100 °C

リファレンス

- Preparation of pyrrolopyrimidine, pyrrolopyridine and indazole derivatives for treatment of cancer, Korea, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux

リファレンス

- Preparation of substituted triazine phenylurea derivatives for preventing and treating protein kinase-associated diseases, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 100 °C; 16 h, 100 °C

リファレンス

- Preparation of coumarin-like cyclic compound as MEK inhibitor, World Intellectual Property Organization, , ,

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Raw materials

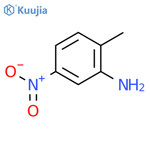

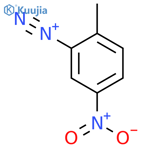

- 2-Bromo-4-nitrotoluene

- 2-Methyl-5-nitroaniline

- Borate(1-),tetrafluoro-

- Bis(pinacolato)diborane

- Benzenediazonium,2-methyl-5-nitro-

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:957062-84-9)4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

清らかである:99%/99%

はかる:100g/25g

価格 ($):676.0/169.0